- Preparing method and application of small-molecule allosteric regulation compound SPAM targeting neuropeptide receptor PAC1-R, China, , ,

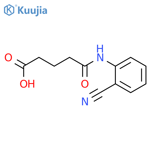

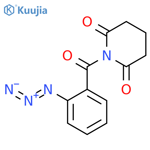

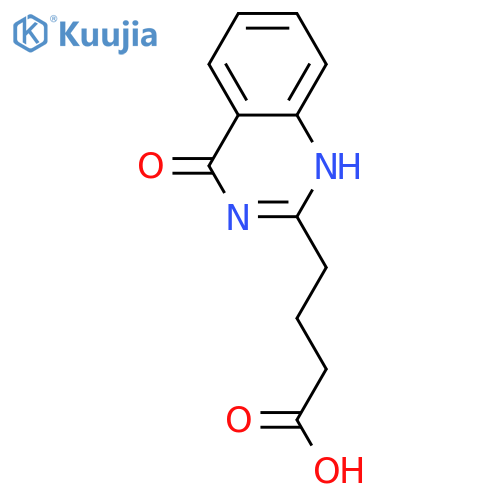

Cas no 95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid)

95494-51-2 structure

Nome del prodotto:4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Numero CAS:95494-51-2

MF:C12H12N2O3

MW:232.235282897949

MDL:MFCD05273570

CID:844663

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

- 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid(SALTDATA: FREE)

- 2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- (9CI)

- 2-Quinazolinebutyric acid, 4-hydroxy- (7CI)

- 3,4-Dihydro-4-oxo-2-quinazolinebutanoic acid (ACI)

- ME 0569

- NSC 99368

-

- MDL: MFCD05273570

- Inchi: 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)

- Chiave InChI: IWUFDMAFCDCNMQ-UHFFFAOYSA-N

- Sorrisi: O=C1C2C(=CC=CC=2)NC(CCCC(O)=O)=N1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 4

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-5g |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 5g |

¥6200.90 | 2023-09-01 | |

| Fluorochem | 059591-5g |

4-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-butyric acid |

95494-51-2 | 95% | 5g |

£591.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292272-100mg |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95+% | 100mg |

¥627.00 | 2024-04-24 | |

| Ambeed | A238213-250mg |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 250mg |

$91.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA496-250mg |

4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 250mg |

¥662.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA496-5g |

4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 5g |

¥4032.0 | 2024-04-16 | |

| A2B Chem LLC | AI64420-10g |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 98% | 10g |

$565.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1234138-100mg |

2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |

95494-51-2 | 95% | 100mg |

$100 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234138-100mg |

2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |

95494-51-2 | 95% | 100mg |

$100 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1234138-1g |

2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |

95494-51-2 | 95% | 1g |

$240 | 2025-02-26 |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone ; 22 h, 80 °C; overnight, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Toluene ; 3 h, reflux

Riferimento

- Preparation of small molecule compound SPAM1 for up-regulating neuropeptide PACAP and its receptor PAC1-R, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Toluene ; 3 h, reflux

Riferimento

- Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer Factor, International Journal of Molecular Sciences, 2022, 23(24),

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 12 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Riferimento

- Tankyrase inhibitor, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Toluene ; 2 d, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt

1.3 Reagents: Acetic acid ; pH 5, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt

1.3 Reagents: Acetic acid ; pH 5, rt

Riferimento

- Preparation of oxoquinazolinyl-butanamide derivatives as Tankyrase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Toluene ; 15 - 30 min, rt → 150 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4

Riferimento

- Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activity, European Journal of Medicinal Chemistry, 2018, 143, 568-576

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Diethyl ether , Benzene , 1,4-Dioxane ; 2 h, rt

Riferimento

- ω-Quinazolinonylalkyl aryl ureas as reversible inhibitors of monoacylglycerol lipase, Bioorganic Chemistry, 2020, 94,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 46 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Riferimento

- Chemical Probes to Study ADP-Ribosylation: Synthesis and Biochemical Evaluation of Inhibitors of the Human ADP-Ribosyltransferase ARTD3/PARP3, Journal of Medicinal Chemistry, 2013, 56(23), 9556-9568

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt → reflux; 15 min, cooled

1.2 Reagents: Acetic acid ; acidified

1.2 Reagents: Acetic acid ; acidified

Riferimento

- Synthesis and SAR studies of potent H+/K+-ATPase inhibitors of quinazolinone-Schiff's base analogues, Bioorganic Chemistry, 2016, 68, 1-8

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti-inflammatory agents, European Journal of Chemistry, 2015, 6(3), 254-260

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Toluene ; 3 h, reflux

Riferimento

- Small-molecule compound spam1 for up-regulating neuropeptide pacap and receptor pac1-r thereof, and preparation method therefor and application thereof, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Studies on quinazolines. X. Synthesis and pharmacological evaluation of 4(3H)-quinazolinone biphenyl tetrazoles as angiotensin II antagonists, Chinese Pharmaceutical Journal (Taipei), 1999, 51(1), 31-48

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Triethyl phosphite Solvents: Toluene ; rt; 1 h, rt → 70 °C; 2 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Studies towards the synthesis of the benzodiazepine alkaloid auranthine. Synthesis of an acetylated derivative, Journal of Heterocyclic Chemistry, 2003, 40(1), 29-35

Metodo di produzione 14

Condizioni di reazione

Riferimento

- 3-Propynyl-2-substituted carboxylic acid derivatives of quinazolinone, Scientia Pharmaceutica, 2000, 68(3), 275-279

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Raw materials

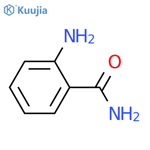

- 2-Aminobenzamide

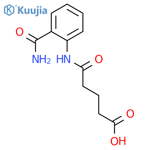

- 4-[(2-Carbamoylphenyl)carbamoyl]butanoic acid

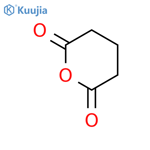

- oxane-2,6-dione

- 4-(2-Cyanophenyl)carbamoylbutanoic Acid

- 2,6-Piperidinedione, 1-(2-azidobenzoyl)-

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Preparation Products

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Letteratura correlata

-

H. K. Kumara,R. Suhas,D.?M. Suyoga Vardhan,M. Shobha,D. Channe Gowda RSC Adv. 2018 8 10644

95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid) Prodotti correlati

- 1261800-08-1(2,6-Bis(4-(trifluoromethyl)phenyl)-4-iodopyridine)

- 2728254-59-7(rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride)

- 1804390-35-9(2-Fluoro-6-iodo-3-methoxypyridine)

- 2228619-62-1(2-chloro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)

- 1270352-37-8(2-(2-FLUORO-4-METHYLPHENYL)PYRROLIDINE)

- 20933-67-9(2-Thioxothiazolidine-4-carboxylic Acid)

- 784-38-3(2-Amino-5-chloro-2’-fluorobenzophenone)

- 2097926-00-4(5-(4-methylthiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione)

- 59819-52-2(Phosphorochloridicacid, 2-chlorophenyl 2,2,2-trichloroethyl ester)

- 95100-27-9(2,9,16,23-Tetraamino-phthalocyanine iron)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Purezza:99%

Quantità:1g

Prezzo ($):221.0